7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline
Overview
Description
7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline is a useful research compound. Its molecular formula is C12H9BrN4 and its molecular weight is 289.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity : Compounds similar to 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline have shown potential as anticancer agents. For instance, 2-methyl-4,9-dihydro-1-(4-bromophenyl)-1H-imidazo[4,5-g]quinoxaline-4,9-dione demonstrated effectiveness against gastric adenocarcinoma, potentially more so than adriamycin (Yoo, Suh, & Park, 1998). Additionally, novel quinoxaline derivatives were identified as inhibitors of c-Met kinase, showing potent anticancer activity (Abbas, Al-Marhabi, Eissa, & Ammar, 2015).
Antimalarial and Anti-SARS-CoV-2 Activities : Chloroquinolinyl-1H-pyrazoles, related to the compound of interest, demonstrated promising antimalarial and anti-SARS-CoV-2 activities, as well as antibacterial and cytotoxic properties, indicating potential applications in pharmaceuticals (Zapol’skii et al., 2022).
Antibacterial and Antiamoebic Activities : Studies have shown that pyrazole quinoxaline derivatives exhibit moderate activity against Trypanosoma cruzi and Leishmania peruviana, indicating potential for anti-parasitic and anti-tumor activities (Estevez et al., 2011). Additionally, microwave-assisted synthesis of 3-(pyrazol-1-yl)quinoxalin-2(1H)-one derivatives revealed potential antibacterial activity (Ajani et al., 2009). Synthesized 3-(3-bromo phenyl)-5-phenyl-1-(thiazolo [4,5-b] quinoxaline-2-yl)-2-pyrazoline derivatives also showed antiamoebic activity and non-toxicity (Budakoti et al., 2008).
Corrosion Inhibition : Quinoxalines, including CPTQ and DPTQ, have been found to be effective corrosion inhibitors for mild steel in acidic medium, with high inhibition efficiencies (Saraswat & Yadav, 2020).
Chemical Synthesis and Transformation : Several studies have explored the synthesis and transformation of quinoxaline derivatives. One study presented an eco-friendly method for synthesizing substituted 2-phenyl quinoxaline and related compounds (Jadhav, Sarkate, Shioorkar, & Shinde, 2017). Another explored the thermal transformations and mass spectrometric fragmentation of related compounds (Azev et al., 2013).
properties
IUPAC Name |
7-bromo-2-(1-methylpyrazol-4-yl)quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4/c1-17-7-8(5-15-17)12-6-14-10-3-2-9(13)4-11(10)16-12/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUKVBWZLAROPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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